6-oxo-N-(3-(2-phenylthiazol-4-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide
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Description
6-oxo-N-(3-(2-phenylthiazol-4-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has been researched for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Antioxidant Studies
Research on compounds structurally similar to "6-oxo-N-(3-(2-phenylthiazol-4-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide" demonstrates their synthesis and preliminary evaluation for antioxidant activities. A study by Ahmad et al. (2012) on novel N-substituted benzyl/phenyl carboxamides based on pyrazolobenzothiazine ring systems showed that these compounds possess moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad et al., 2012).
Antimicrobial and Antibacterial Activities
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial and antibacterial activities. For example, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and screened them for antifungal and antibacterial activities, indicating the potential for "this compound" to serve as a precursor or analogue in developing new antimicrobial agents (Patel & Patel, 2010).
Application in Dyeing and Biological Activity
Khalifa et al. (2015) explored the synthesis of novel heterocyclic aryl monoazo organic compounds for dyeing polyester fibers, which also exhibited antioxidant, antitumor, and antimicrobial activities. This suggests that compounds like "this compound" could find applications in the development of biologically active dyes (Khalifa et al., 2015).
c-Met Kinase Inhibitors for Antitumor Activity
A study by Liu et al. (2020) on novel 4-phenoxypyridine derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties evaluated their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. The promising antitumor activities of these compounds underscore the potential utility of "this compound" in cancer research (Liu et al., 2020).
properties
IUPAC Name |
6-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S/c25-18-10-9-16(23-24-18)19(26)21-15-8-4-7-14(11-15)17-12-27-20(22-17)13-5-2-1-3-6-13/h1-12H,(H,21,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFIIEFTFCMNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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